Lipophilicity (XLogP3-AA) Comparison: 4,4-Dimethyl vs. 3,3-Dimethyl vs. Unsubstituted Cyclohexanol Analogs
The 4,4-dimethylcyclohexanol substitution on the target compound results in a computed XLogP3-AA of 3.7 [1]. The 3,3-dimethyl regioisomer (CAS 2059948-63-7) is expected to have a very similar XLogP3-AA (approximately 3.7) based on its identical molecular formula, while the unsubstituted cyclohexanol analog (CAS 2060056-80-4) exhibits a lower XLogP3-AA of approximately 2.9 as estimated from its C₁₃H₂₂N₂O₂ scaffold [2]. The 4,4-dimethyl substitution retains the same lipophilicity as other dimethyl regioisomers but may offer a distinct conformational profile due to the geminal methyl groups on the cyclohexane ring. This lipophilicity level is within the optimal range (1–4) for CNS drug candidates [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3,3-dimethyl regioisomer (CAS 2059948-63-7): ~3.7; Unsubstituted cyclohexanol analog (CAS 2060056-80-4): ~2.9 |
| Quantified Difference | ~0.8 log units higher than unsubstituted analog; comparable to other dimethyl regioisomers |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
Controlled lipophilicity is critical for optimizing membrane permeability and reducing non-specific binding; the 4,4-dimethyl pattern maintains optimal logP while potentially offering favorable steric effects not achievable with the unsubstituted analog.
- [1] PubChem Compound Summary for CID 125453826, 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 128681705 (estimated for unsubstituted cyclohexanol analog 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol, CAS 2060056-80-4). View Source
